molecular formula C11H19BrO2Si B12546661 2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one CAS No. 142916-69-6

2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one

Cat. No.: B12546661
CAS No.: 142916-69-6
M. Wt: 291.26 g/mol
InChI Key: PIIFULRVBPPSJP-UHFFFAOYSA-N
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Description

2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one is a chemical compound with the molecular formula C11H19BrO2Si and a molecular weight of 291.263 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the tert-butyl(dimethyl)silyl group is introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different cyclopentane derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentenones, while reduction reactions can produce cyclopentane derivatives .

Scientific Research Applications

2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the tert-butyl(dimethyl)silyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the tert-butyl(dimethyl)silyl group in 2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one makes it unique. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

142916-69-6

Molecular Formula

C11H19BrO2Si

Molecular Weight

291.26 g/mol

IUPAC Name

2-bromo-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one

InChI

InChI=1S/C11H19BrO2Si/c1-11(2,3)15(4,5)14-8-6-9(12)10(13)7-8/h6,8H,7H2,1-5H3

InChI Key

PIIFULRVBPPSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)Br

Origin of Product

United States

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